3-(4-Chlorophenyl)glutamic acid

Excitatory amino acid transporters L-homocysteic acid pharmacology Spinal motoneuron electrophysiology

3-(4-Chlorophenyl)glutamic acid (CAS 78590-22-4), also designated (±)-chlorpheg or (±)-β-p-chlorophenylglutamate, is a racemic mixture of four stereoisomers of a chlorinated phenyl-substituted glutamic acid analog (C₁₁H₁₂ClNO₄, MW 257.67). First characterized as a tool compound that selectively potentiates L-homocysteic acid (L-HCA)-evoked neuronal depolarizations via uptake inhibition, chlorpheg has been employed since the mid-1980s to probe excitatory amino acid transporter pharmacology and to discriminate L-HCA-preferring uptake systems from classical L-glutamate transporters.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
CAS No. 78590-22-4
Cat. No. B1197741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)glutamic acid
CAS78590-22-4
Synonyms3-(4-chlorophenyl)glutamic acid
3-(4-chlorophenyl)glutamic acid, (D,erythro)-isomer
3-(4-chlorophenyl)glutamic acid, (D,threo)-isomer
3-(4-chlorophenyl)glutamic acid, (DL)-isomer
3-(4-chlorophenyl)glutamic acid, (L)-isomer
3-(4-chlorophenyl)glutamic acid, (L,erythro)-isomer
3-(4-chlorophenyl)glutamic acid, (L,threo)-isomer
beta-para-chlorophenylglutamate
chlorpheg
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl
InChIInChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8?,10-/m0/s1
InChIKeyZHXBCPSYEAQEHB-HTLJXXAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)glutamic Acid (Chlorpheg Racemate, CAS 78590-22-4): Procurement-Relevant Pharmacological Identity and Stereochemical Composition


3-(4-Chlorophenyl)glutamic acid (CAS 78590-22-4), also designated (±)-chlorpheg or (±)-β-p-chlorophenylglutamate, is a racemic mixture of four stereoisomers of a chlorinated phenyl-substituted glutamic acid analog (C₁₁H₁₂ClNO₄, MW 257.67) . First characterized as a tool compound that selectively potentiates L-homocysteic acid (L-HCA)-evoked neuronal depolarizations via uptake inhibition, chlorpheg has been employed since the mid-1980s to probe excitatory amino acid transporter pharmacology and to discriminate L-HCA-preferring uptake systems from classical L-glutamate transporters [1]. The racemate is commercially available at ≥99% HPLC purity from specialist neurochemical suppliers and is supplied as a solid stored at room temperature .

Why Generic Substitution Fails for 3-(4-Chlorophenyl)glutamic Acid: Stereoisomer-Dependent Pharmacology Precludes Interchangeability with Single Isomers or Alternative Uptake Inhibitors


The racemic mixture (CAS 78590-22-4) comprises four stereoisomers—(2S,3S), (2S,3R), (2R,3S), and (2R,3R)—that exhibit qualitatively distinct and in some cases opposing pharmacological activities within the same assay system [1]. The (2S,3S)-isomer is the most potent potentiator of L-HCA-evoked depolarizations (130.4% of control at 100 µM), while the (2R,3S)-isomer significantly reduces L-HCA responses (94.2% of control) and additionally acts as a weak NMDA receptor antagonist [2]. The (2R,3R)-isomer is pharmacologically inactive [1]. Consequently, substituting the racemate with any single purified isomer—or with a general glutamate uptake inhibitor such as L-trans-pyrrolidine-2,4-dicarboxylic acid (tPDC), which lacks L-HCA/L-Glu selectivity [2]—yields a fundamentally different pharmacological profile and cannot reproduce the composite actions historically reported for the racemic mixture.

Product-Specific Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)glutamic Acid (CAS 78590-22-4) vs. Individual Stereoisomers and Alternative Uptake Inhibitors


Stereoisomer-Resolved Potentiation of L-HCA-Evoked Depolarizations: (2S,3S)-Isomer Is the Dominant Active Species Within the Racemate

In a direct head-to-head comparison of all four purified stereoisomers tested at 100 µM against 10 µM L-homocysteic acid (L-HCA)-evoked depolarizations in neonatal rat motoneurons, the (2S,3S)-isomer produced the largest potentiation (130.4 ± 3.6% of control, n=20), followed by the (2S,3R)-isomer (114.5 ± 2.4%, n=11). In contrast, the (2R,3S)-isomer significantly reduced L-HCA response amplitude (94.2 ± 1.4% of control, n=9), and the (2R,3R)-isomer was inactive [1]. The racemic mixture (CAS 78590-22-4) thus delivers a net pharmacological effect that is the composite of potentiating, depressant, and inert stereoisomeric components—a profile that cannot be replicated by any single isomer alone.

Excitatory amino acid transporters L-homocysteic acid pharmacology Spinal motoneuron electrophysiology

Selective Potentiation of L-HCA vs. L-Glutamate Responses: Chlorpheg Racemate Discriminates Uptake Systems That tPDC Cannot

When compared directly against L-trans-pyrrolidine-2,4-dicarboxylic acid (tPDC), a classical L-glutamate (L-Glu) uptake inhibitor, both (2S,3S)- and (2S,3R)-chlorpheg (500 µM each) selectively potentiated depolarizations evoked by L-HCA (10 µM) but produced no significant effect on L-Glu-evoked responses (50 µM). In contrast, tPDC at the identical concentration (500 µM) significantly enhanced depolarizations evoked by both L-HCA and L-Glu, with a greater effect on L-Glu responses [1]. This demonstrates that the active stereoisomers within the chlorpheg racemate possess a functional selectivity for L-HCA-preferring uptake sites that general glutamate uptake inhibitors like tPDC lack.

Glutamate transporter pharmacology L-HCA-selective uptake Excitatory amino acid discrimination

Pharmacological Fingerprint of the Racemate: Selective Enhancement of Sulfur-Containing Excitatory Amino Acids and Quisqualate but Not NMDA, Kainate, or L-Glutamate

In cat spinal dorsal horn neurons, iontophoretically applied (±)-chlorpheg (the racemate) markedly enhanced excitatory responses to L-homocysteate, L-homocysteine sulphinate, S-sulpho-L-cysteine, L-cysteate, and quisqualate, while responses to NMDA, kainate, L-glutamate, L-aspartate, and L-cysteine sulphinate were generally unaffected [1]. This pharmacological fingerprint—established with the racemic mixture—defines a distinct excitatory amino acid response profile that is neither reproduced by single chlorpheg isomers (which show opposing activities) nor by broad-spectrum glutamate uptake inhibitors such as tPDC. No potentiation of spinal synaptic excitation was observed with the racemate, indicating a presynaptic/uptake-mediated rather than postsynaptic mechanism [1].

Excitatory amino acid receptor subtypes Sulfur-containing amino acid pharmacology Quisqualate receptor potentiation

Co-existing Potentiating and NMDA Antagonist Activities Within the Racemate: The (2R,3S)-Isomer Introduces an Opposing Pharmacodynamic Component

Within the racemic mixture, the (2R,3S)-isomer exhibits a weak but significant NMDA receptor antagonist action that is absent from the (2S,3S)- and (2S,3R)-potentiating isomers [1]. The (2R,3S)-isomer reduced L-HCA-evoked depolarizations to 94.2 ± 1.4% of control at 100 µM (n=9, p<0.05 vs. control), an effect attributed to NMDA receptor blockade [1][2]. This contrasts with the (2S,3S)-isomer at the same concentration, which potentiated L-HCA responses to 130.4% of control [2]. As a consequence, the racemic mixture simultaneously delivers both L-HCA uptake inhibition-mediated potentiation (from the (2S,3S)/(2S,3R) isomers) and weak NMDA receptor antagonism (from the (2R,3S) isomer), creating a composite pharmacological profile not attainable with any single purified isomer or with non-chlorinated phenylglutamate analogs lacking NMDA activity.

NMDA receptor antagonism Stereoisomer pharmacodynamics Excitatory amino acid dual activity

Uptake Inhibition Mechanism: Equieffective Competitive Inhibition of L-Homocysteate and D-Aspartate Saturable Transport with >100-Fold Substrate Affinity Difference

In primary cultures of mouse brain neurons and astrocytes and in rat brain synaptosomes, chlorpheg (7.5 mM) was shown to be essentially equieffective as a weak competitive inhibitor of the saturable uptake of both L-homocysteate and D-aspartate, with L-homocysteate exhibiting at least 100-fold lower affinity than D-aspartate as a substrate for the shared transporter [1]. This finding challenges the earlier designation of chlorpheg as a 'selective' L-homocysteate uptake blocker and instead indicates that chlorpheg acts as a low-affinity competitive inhibitor at a transporter that accommodates both substrates [1]. The apparent functional selectivity for L-HCA responses observed in electrophysiological assays [2] may therefore arise from differential expression or compartmentalization of transporter subtypes rather than transporter-level molecular selectivity.

Amino acid transporter kinetics L-homocysteate uptake Competitive transport inhibition

Optimal Research Application Scenarios for 3-(4-Chlorophenyl)glutamic Acid (CAS 78590-22-4) Based on Validated Differentiation Evidence


Discriminating L-Homocysteate-Preferring from L-Glutamate-Preferring Excitatory Amino Acid Uptake Systems

Investigators studying the existence and pharmacology of multiple excitatory amino acid transporter subtypes can employ the chlorpheg racemate as a pharmacological tool to differentiate L-HCA-sensitive uptake from classical L-glutamate transporters. As demonstrated by Chalmers et al. (1995), chlorpheg's active isomers (500 µM) selectively potentiate L-HCA-evoked (10 µM) but not L-Glu-evoked (50 µM) depolarizations, whereas tPDC (500 µM) non-selectively potentiates both [1]. This selectivity profile, combined with the composite activity of the racemate's four stereoisomers, makes CAS 78590-22-4 the appropriate choice for replicating and extending published studies on transporter heterogeneity in spinal cord and hippocampal preparations.

Probing the Neurotransmitter Role of L-Homocysteic Acid at NMDA Receptor-Mediated Synapses

The chlorpheg racemate has been instrumental in establishing L-homocysteic acid as an endogenous NMDA receptor agonist. In hippocampal CA1 neurons, chlorpheg (0.5–2 mM) potentiated L-HC-induced currents but not L-glutamate-induced currents in the presence of tetrodotoxin, and enhanced the NMDA receptor-mediated component of Schaffer collateral-evoked EPSPs, an effect blocked by the NMDA antagonist CPP (20 µM) [1]. For researchers investigating L-HCA as a candidate endogenous transmitter at glutamatergic synapses, the racemic mixture provides the exact pharmacological tool used in the foundational literature establishing this hypothesis.

Stereochemical Structure-Activity Relationship (SAR) Studies of β-Substituted Glutamic Acid Analogs at Amino Acid Transporters

The chlorpheg system represents a well-characterized case study in stereoisomer-dependent pharmacology at excitatory amino acid transporters. The availability of all four pure stereoisomers with quantitative activity data—(2S,3S): 130.4% potentiation; (2S,3R): 114.5%; (2R,3S): 94.2% (depression); (2R,3R): inactive—enables researchers to use the racemate as a benchmark reference standard for calibrating new synthetic β-substituted glutamate analogs [1]. The racemate (CAS 78590-22-4) serves as the appropriate starting material for chromatographic resolution or as a reference standard in stereochemical SAR campaigns, where the relative activity of newly synthesized analogs can be benchmarked against the known isomer-resolved activity profile of chlorpheg.

Mechanistic Studies of Sulfur-Containing Excitatory Amino Acid Pharmacology in Spinal Cord Preparations

The original characterization by Davies et al. (1985) established that iontophoretically applied (±)-chlorpheg selectively enhances responses to sulfur-containing excitatory amino acids (L-homocysteate, L-homocysteine sulphinate, S-sulpho-L-cysteine, L-cysteate) and quisqualate, while sparing responses to NMDA, kainate, L-glutamate, L-aspartate, and L-cysteine sulphinate [1]. This distinct pharmacological fingerprint, measurable only with the racemic mixture, provides a validated experimental paradigm for probing the role of sulfur-containing amino acids in spinal sensory processing and for benchmarking the selectivity of novel transporter inhibitors. Procurement of the racemate (CAS 78590-22-4) is essential for experiments that require this specific, historically validated discrimination profile.

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